3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide

Medicinal chemistry Structure-activity relationship Linker optimization

Indole-propanamide scaffolds with C-3 linkage dominate commercial libraries, leaving N-1-linked topologies critically underrepresented. This bisindole propanamide (CAS 1010891-01-6) addresses that gap as an N-1-linked 6-fluoroindole derivative with a chiral propanamide linker-directly aligned with the PAK inhibitor general formula (WO-2021259049-A1). Key advantages: (i) structurally differentiated from C-3-linked SARD series II/III compounds, offering underexplored AR degradation pharmacology; (ii) 6-fluoro substituent and chiral methyl-bearing linker provide two additional vectors for SAR; (iii) applicable across oncology (PAK, SARD) and immunology (JAK3) screening panels.

Molecular Formula C22H22FN3O
Molecular Weight 363.4 g/mol
Cat. No. B12202735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide
Molecular FormulaC22H22FN3O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)NC(=O)CCN3C=CC4=C3C=C(C=C4)F
InChIInChI=1S/C22H22FN3O/c1-15(12-17-14-24-20-5-3-2-4-19(17)20)25-22(27)9-11-26-10-8-16-6-7-18(23)13-21(16)26/h2-8,10,13-15,24H,9,11-12H2,1H3,(H,25,27)
InChIKeyVRZJUQNNHLBIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro Bisindole Propanamide: Structural Profile & Procurement


3-(6-Fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide (CAS 1010891-01-6) is a synthetic bisindole propanamide derivative (C22H22FN3O, MW 363.4) featuring a 6-fluoro substituent on one indole ring and an unsubstituted indole moiety connected via a chiral propanamide linker . The compound belongs to the broader class of indole-based propanamides that have been investigated as selective androgen receptor degraders (SARDs) [1], immunosuppressive agents [2], and PAK inhibitors [3]. Its defining structural features—the N-1 linkage (rather than the more common C-3 substitution), the 6-fluoro electronic modulation, and the bisindole architecture—distinguish it from the majority of commercially available indole-propanamide analogs.

6-Fluoro Bisindole Propanamide: Why Substitution Fails


Within the indole-propanamide chemical space, three structural variables critically influence target engagement and biological readout: (i) the position of linker attachment to the indole ring (N-1 vs. C-3 vs. C-5), (ii) the electronic character of substituents on the indole core, and (iii) linker length between the two heterocyclic moieties. This compound's N-1 attachment of the propanamide side chain to the 6-fluoroindole ring separates it from the well-characterized C-3-linked indole propanamides in the SARD series [1] and the immunosuppressive N-aryl-3-(indol-3-yl)propanamides [2]. The closest commercially catalogued structural analog, 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide, differs by a single methylene unit in the linker (acetamide vs. propanamide), which alters hydrogen-bonding geometry, conformational flexibility, and predicted metabolic liability . Simple replacement with unsubstituted bisindole propanamides or C-3-linked analogs would ablate the specific electronic and steric features embedded in this scaffold.

6-Fluoro Bisindole Propanamide: Differentiation Evidence


Linker Length: Propanamide vs. Acetamide

The target compound bears a propanamide linker (3-carbon chain with amide) connecting the 6-fluoroindole and the chiral indolyl-propan-2-yl moiety. The closest catalogued analog, 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide, employs an acetamide linker (2-carbon chain) . In the broader indole-propanamide SARD series, linker length has been shown to modulate both androgen receptor degradation potency and metabolic stability; compounds with longer linkers exhibited differential pharmacokinetic profiles [1].

Medicinal chemistry Structure-activity relationship Linker optimization

N-1 vs. C-3 Indole Linkage Architecture

This compound employs an N-1 indole linkage for the propanamide side chain, whereas both the immunosuppressive N-aryl-3-(indol-3-yl)propanamides [1] and the SARD series II/III indolyl propanamides [2] utilize C-3 linkage. The attachment position determines the trajectory of the side chain relative to the indole plane and affects the electron density distribution on the indole ring, with N-1 substitution withdrawing electron density differently than C-3 substitution. In the SARD field, cyclization strategies converting acyclic anilines to indole-fused systems (producing N-1-linked scaffolds) were explicitly employed to improve metabolic stability and achieve submicromolar AR antagonism [2].

Chemical probe design Receptor pharmacology Scaffold differentiation

6-Fluoro Electronic Effects on Potency & Stability

The 6-fluoro substituent on the indole ring is a strategic electronic modification. In the broader fluoroindole literature, 6-fluoro substitution has been shown to reduce the pKa of the indole NH (by approximately 1-1.5 units), decrease electron density on the indole ring, and enhance metabolic stability by blocking CYP450-mediated oxidation at the 6-position [1]. The comparator analog 3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide (MW 321.35, C19H16FN3O vs. target C22H22FN3O) lacks this fluorine substituent entirely, which is expected to alter both target binding affinity (via changes in π-stacking and hydrogen-bond donor strength) and oxidative metabolism .

Fluorine chemistry Drug metabolism Potency optimization

6-Fluoro Bisindole Propanamide: Recommended Applications


PAK Inhibitor Hit-to-Lead Optimization

The compound's N-1-linked bisindole architecture aligns with the general formula (I) disclosed in the PAK inhibitor patent WO-2021259049-A1 [1]. Researchers developing selective PAK inhibitors for oncology applications (particularly lung cancer metastasis and melanoma) should consider this compound as a structurally differentiated starting point that departs from the more common C-3-substituted indole PAK inhibitor scaffolds. The 6-fluoro substituent and chiral center provide two additional vectors for SAR exploration.

SARD Scaffold Diversification

The indolyl propanamide SARD series (Hwang et al., J Med Chem 2019) demonstrated that cyclized indole-fused propanamides achieve submicromolar AR antagonism and selective AR protein degradation, including activity against enzalutamide-resistant mutants [2]. This compound's N-1-linked 6-fluoroindole architecture represents an underexplored scaffold topology within the SARD field, potentially offering differentiated resistance profiles or tissue selectivity relative to the published series II and III compounds.

JAK Pathway Immunomodulatory Probes

The indole-3-propanamide scaffold has demonstrated immunosuppressive activity through JAK3 inhibition in T cells, with compound 15 (3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide) showing significant inhibition in murine splenocyte proliferation and DTH assays in vivo [3]. This compound's N-1-linked geometry and 6-fluoro substitution may confer altered JAK isoform selectivity or pharmacokinetic properties compared to the C-3-linked N-aryl series. It is suitable as a diversity element for screening panels targeting autoimmune or transplant rejection indications.

Profiling Indole-Binding Proteins

The bisindole motif is a privileged structure for protein-protein interaction inhibition and nuclear receptor modulation. The combination of N-1 linkage, 6-fluoro substitution, and chiral methyl-bearing linker creates a unique 3D pharmacophore distinct from the majority of commercially available indole probe compounds. This compound can serve as a chemical biology probe for affinity-based protein profiling (e.g., thermal shift assays or photoaffinity labeling) to identify novel indole-binding targets, particularly given the known affinity of indole scaffolds for the colchicine binding site of tubulin [4] and bromodomain-containing proteins.

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